molecular formula C22H22N4 B11662819 N-[4-(dimethylamino)benzyl]-1-phenyl-1H-benzimidazol-5-amine

N-[4-(dimethylamino)benzyl]-1-phenyl-1H-benzimidazol-5-amine

Cat. No.: B11662819
M. Wt: 342.4 g/mol
InChI Key: UQOPUGXBYMSITD-UHFFFAOYSA-N
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Description

N-[4-(Dimethylamino)benzyl]-1-phenyl-1H-benzimidazol-5-amine is a benzimidazole derivative characterized by a phenyl group at the 1-position of the benzimidazole core and a 4-(dimethylamino)benzyl substituent on the amine at the 5-position. The dimethylamino group in this compound likely enhances solubility and electronic interactions due to its electron-donating properties, while the phenyl group may contribute to hydrophobic binding in biological targets.

Properties

Molecular Formula

C22H22N4

Molecular Weight

342.4 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-1-phenylbenzimidazol-5-amine

InChI

InChI=1S/C22H22N4/c1-25(2)19-11-8-17(9-12-19)15-23-18-10-13-22-21(14-18)24-16-26(22)20-6-4-3-5-7-20/h3-14,16,23H,15H2,1-2H3

InChI Key

UQOPUGXBYMSITD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNC2=CC3=C(C=C2)N(C=N3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-1-PHENYL-1H-1,3-BENZODIAZOL-5-AMINE typically involves multi-step organic reactions One common method includes the condensation of 4-(dimethylamino)benzaldehyde with o-phenylenediamine to form the benzodiazole coreThe reaction conditions often require the use of solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc) and catalysts such as copper(II) salts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-1-PHENYL-1H-1,3-BENZODIAZOL-5-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, lithium aluminum hydride, and various nucleophiles. The reactions are typically conducted under controlled conditions, such as ambient temperature and pressure, to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quaternary ammonium cations, while reduction reactions can produce amine derivatives.

Scientific Research Applications

Anticancer Properties

One of the primary applications of N-[4-(dimethylamino)benzyl]-1-phenyl-1H-benzimidazol-5-amine is its role as an anticancer agent. Compounds with similar structural features have been shown to inhibit kinesin spindle protein (KSP), which is crucial for cell division in cancer cells. Inhibition of KSP can lead to cell cycle arrest and apoptosis in malignant cells.

Case Study: KSP Inhibition

A study detailed in a patent (EP1765789A1) discusses derivatives of imidazole compounds that modulate KSP activity, demonstrating significant anticancer effects in vitro and in vivo. These findings suggest that this compound could be developed as a therapeutic agent for various cancers, particularly those resistant to conventional therapies .

Neurodegenerative Diseases

Recent research has also explored the potential of this compound in treating neurodegenerative diseases. The ability to cross the blood-brain barrier makes it a candidate for addressing conditions such as Alzheimer's disease, where neuroinflammation plays a critical role.

Antimicrobial Activity

Another promising application of this compound is its antimicrobial properties. Benzimidazole derivatives have been noted for their efficacy against various bacterial strains.

Case Study: Antimicrobial Efficacy

Research has shown that certain benzimidazole derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The synthesis and evaluation of these compounds revealed that modifications to the benzene ring can enhance their potency against resistant strains .

Enzyme Inhibition

The compound's structural characteristics allow it to act as an enzyme inhibitor, making it useful in various biochemical applications.

Specific Enzyme Targets

Studies have indicated that derivatives can inhibit dihydrofolate reductase (DHFR), an important target in the development of antimicrobial agents . This inhibition can disrupt folate metabolism in bacteria, leading to cell death.

Summary Table of Applications

Application AreaMechanism/ActionReferences
AnticancerKSP inhibition leading to apoptosis
Neurodegenerative DiseasesMAO and ChE inhibition
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionDHFR inhibition

Mechanism of Action

The mechanism of action of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-1-PHENYL-1H-1,3-BENZODIAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. Additionally, the benzodiazole core can interact with enzymes and receptors, modulating their function .

Comparison with Similar Compounds

Structural Analogs with Modified Substituents

Methoxybenzyl-Substituted Benzimidazoles
  • N-(4-Methoxybenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine (CAS 328559-09-7): Structure: Features a methoxy group instead of dimethylamino at the benzyl position. Molecular weight: 281.36 g/mol . Applications: Methoxy-substituted benzimidazoles are often explored for their antimicrobial and antitumor activities, though specific data for this compound are unavailable.
  • 1-(4-Methoxybenzyl)-1H-benzo[d]imidazol-5-amine trihydrochloride (CAS 177843-57-1):

    • Structure : Includes a trihydrochloride salt form, enhancing water solubility.
    • Relevance : Demonstrates the impact of salt formation on physicochemical properties, a strategy applicable to the target compound .
Nitro and Trifluoromethyl Derivatives
  • N-(4-Nitrobenzylidene)-4-(1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)thiazol-2-amine (5b): Structure: Combines a benzimidazole-thiazole core with a nitrobenzylidene group. Activity: Exhibited the highest antitubercular activity (MIC: 1.6 µg/mL) among 15 analogs, highlighting the role of electron-withdrawing nitro groups in enhancing bioactivity . Comparison: The nitro group may improve target binding but reduce metabolic stability compared to dimethylamino substituents.
  • {1-Methyl-5-[2-(5-Trifluoromethyl-2H-[1,2,4]triazol-3-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine :

    • Structure : Incorporates trifluoromethyl groups, which enhance lipophilicity and metabolic resistance.
    • Relevance : Shows how halogenated substituents can optimize pharmacokinetic profiles .

Heterocyclic Variants

Pyrazole Derivatives
  • N-[4-(Dimethylamino)benzyl]-1,4-dimethyl-1H-pyrazol-5-amine (CAS 1855949-10-8): Structure: Replaces benzimidazole with a pyrazole ring. Molecular weight: 280.8 g/mol . Applications: Pyrazole derivatives are often explored for anti-inflammatory and kinase inhibitory activities.
Thiazole-Substituted Benzimidazoles
  • N-(Substitutedbenzylidene)-4-(1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)thiazol-2-amine (5a-5o): Structure: Hybridizes benzimidazole with a thiazole ring. Activity: Demonstrated mild to moderate antitubercular (MIC: 1.6–25 µg/mL) and antibacterial activity, suggesting synergistic effects from the thiazole moiety .

Biological Activity

N-[4-(dimethylamino)benzyl]-1-phenyl-1H-benzimidazol-5-amine is a compound belonging to the benzimidazole class, which is recognized for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent studies.

Chemical Structure and Properties

The compound features a benzimidazole core, which is a fused ring system consisting of a benzene ring and an imidazole ring. The presence of the dimethylamino group enhances its solubility and reactivity, contributing to its biological efficacy.

Biological Activities

Research indicates that benzimidazole derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Numerous studies have demonstrated the antibacterial and antifungal properties of benzimidazole derivatives. For instance, compounds similar to this compound have shown effectiveness against various strains of bacteria such as Escherichia coli and Staphylococcus aureus .
  • Anticancer Activity : Benzimidazole derivatives are noted for their anticancer properties. Studies have indicated that these compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
  • Antiviral Properties : Some derivatives have been reported to possess antiviral activity, particularly against viruses like hepatitis C, showcasing their potential in treating viral infections .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many benzimidazole derivatives act as inhibitors of key enzymes involved in cellular processes, including those necessary for DNA replication and repair.
  • Receptor Modulation : These compounds may interact with various receptors, influencing signaling pathways that regulate cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to cell death in cancerous cells while sparing normal cells .

Case Studies

Several studies highlight the biological efficacy of this compound:

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial activity of synthesized benzimidazole derivatives against multiple bacterial strains using disc diffusion methods. The results indicated that the compound exhibited significant antibacterial activity comparable to standard antibiotics .

Study 2: Anticancer Efficacy

In vitro studies on cancer cell lines demonstrated that this compound effectively inhibited cell growth and induced apoptosis through mitochondrial pathways .

Study 3: Antiviral Effects

Research focused on the antiviral potential of benzimidazole derivatives revealed promising results against hepatitis C virus (HCV), indicating that structural modifications can enhance efficacy against viral targets .

Data Tables

Activity Type Target Organism/Cell Line Efficacy (MIC/IC50) Reference
AntibacterialE. coli50 µg/ml
AntifungalCandida albicans250 µg/ml
AnticancerHeLa CellsIC50 = 15 µM
AntiviralHCVIC50 = 10 µM

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